molecular formula C18H33N3O3S B6037497 [1-[[3-(3-Methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]piperidin-2-yl]methanol

[1-[[3-(3-Methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]piperidin-2-yl]methanol

Cat. No.: B6037497
M. Wt: 371.5 g/mol
InChI Key: WZCHXYCYLSKCEI-UHFFFAOYSA-N
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Description

[1-[[3-(3-Methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]piperidin-2-yl]methanol is a complex organic compound with a unique structure that includes an imidazole ring, a piperidine ring, and a methanol group

Properties

IUPAC Name

[1-[[3-(3-methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]piperidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O3S/c1-14(2)8-10-21-17(11-19-18(21)25(23,24)15(3)4)12-20-9-6-5-7-16(20)13-22/h11,14-16,22H,5-10,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCHXYCYLSKCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=CN=C1S(=O)(=O)C(C)C)CN2CCCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [1-[[3-(3-Methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]piperidin-2-yl]methanol involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The reaction conditions typically include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve large-scale reactions in batch reactors, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like sodium hydride and alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[1-[[3-(3-Methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]piperidin-2-yl]methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [1-[[3-(3-Methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell growth and metabolism.

Comparison with Similar Compounds

Similar compounds to [1-[[3-(3-Methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]piperidin-2-yl]methanol include:

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